

Toxicological Profile of 3-Phenyldecane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenyldecane**

Cat. No.: **B1217177**

[Get Quote](#)

Disclaimer: No specific toxicological studies on **3-Phenyldecane** have been identified in publicly available scientific literature. This document provides a predictive toxicological profile based on data from structurally related compounds, primarily the class of C10-C16 alkylbenzenes and their derivatives. The principles of read-across toxicology are applied to infer potential hazards.

Executive Summary

3-Phenyldecane is an aromatic hydrocarbon belonging to the class of alkylbenzenes. Due to a significant lack of direct toxicological data, this whitepaper synthesizes information from analogous compounds, including linear alkylbenzenes (LABs) and their sulfonated derivatives (linear alkylbenzene sulfonates - LAS), to construct a probable toxicological profile.

Based on this read-across approach, **3-Phenyldecane** is anticipated to have low acute systemic toxicity. However, concerns include potential skin and eye irritation, and possible aspiration toxicity if ingested. The primary toxicological concern for any alkylbenzene is the inherent hazard of the benzene ring, a known human carcinogen. While the long alkyl chain generally modifies the toxicokinetics and potency compared to benzene, the potential for metabolic activation to toxic intermediates cannot be disregarded without specific data. This guide outlines the anticipated toxicological endpoints, probable metabolic pathways, and generalized experimental protocols relevant for future safety assessments.

Chemical and Physical Properties

A summary of the known properties of **3-Phenyldecane** is presented below. These characteristics are crucial for understanding its environmental fate, potential exposure routes, and absorption.

Property	Value	Reference
CAS Number	4621-36-7	[1] [2]
Molecular Formula	C ₁₆ H ₂₆	[1] [3]
Molecular Weight	218.38 g/mol	[2] [3]
Synonyms	(1-Ethyloctyl)benzene, decan-3-ylbenzene	[1] [4]
Physical State	Liquid (presumed)	[5]
Water Solubility	Insoluble (predicted)	[6]
Log K _{ow} (Octanol/Water Partition Coeff.)	High (predicted, based on structure)	

Predicted Toxicological Profile

The following sections detail the predicted toxicity of **3-Phenyldecane** based on data from the broader alkylbenzene category.

Acute Toxicity

The acute toxicity of long-chain alkylbenzenes is generally considered to be low.[\[7\]](#) However, related sulfonated compounds show moderate oral toxicity. Inhalation of vapors may cause respiratory irritation.[\[6\]](#) A significant hazard for liquid hydrocarbons like **3-Phenyldecane** is aspiration into the lungs following ingestion or vomiting, which can cause severe chemical pneumonitis and pulmonary edema.[\[6\]](#)

Table 1: Summary of Acute Toxicity Data for Related Alkylbenzene Derivatives

Endpoint	Species	Route	Value (LD ₅₀)	Compound Class	Reference(s)
Acute Oral	Rat	Oral	>1.82 mg/L (LC ₅₀ , 4h)	Alkylate (C9-C14 Alkylbenzene sulfonates)	[7]
Acute Oral	Rat	Oral	404 - 1980 mg/kg	Alkylbenzene Sulfonates	[8][9]
Acute Oral	Mouse	Oral	1259 - 2300 mg/kg	Alkylbenzene Sulfonates	[8][9]
Acute Dermal	Rabbit	Dermal	>2000 mg/kg	Sodium (C10-13) Alkylbenzene sulfonate	[9]

Irritation and Sensitization

Based on data for similar compounds, **3-Phenyldecane** is predicted to be a skin and eye irritant upon direct contact.[6][10] Repeated or prolonged skin contact may lead to defatting of the skin, resulting in dryness and cracking. There is no evidence to suggest that alkylbenzenes are potent skin sensitizers.[8][11]

Sub-chronic and Chronic Toxicity

Repeated dose studies on C10-C14 linear alkylbenzene sulfonates have shown no specific target organ effects at moderate doses.[11] For alkylbenzene sulfonates, the liver, kidney, and intestinal tract have been identified as potential target organs following subchronic oral exposures.[8] For alkylbenzenes in general, long-term exposure to solvent vapors can be associated with neurotoxicity, including mild cognitive impairment.[12]

Genotoxicity and Carcinogenicity

The genotoxicity of long-chain alkylbenzenes and their sulfonated derivatives is generally considered to be low.[8] However, the core structure, benzene, is a well-established human carcinogen, primarily causing leukemia through its toxic metabolites.[13][14][15] The

metabolism of the alkyl side chain is expected to be the primary metabolic route for **3-Phenyldecane**, which may lead to detoxification. However, without specific data, the potential for metabolic pathways that could activate the benzene ring to carcinogenic intermediates cannot be ruled out.

Metabolism and Toxicokinetics

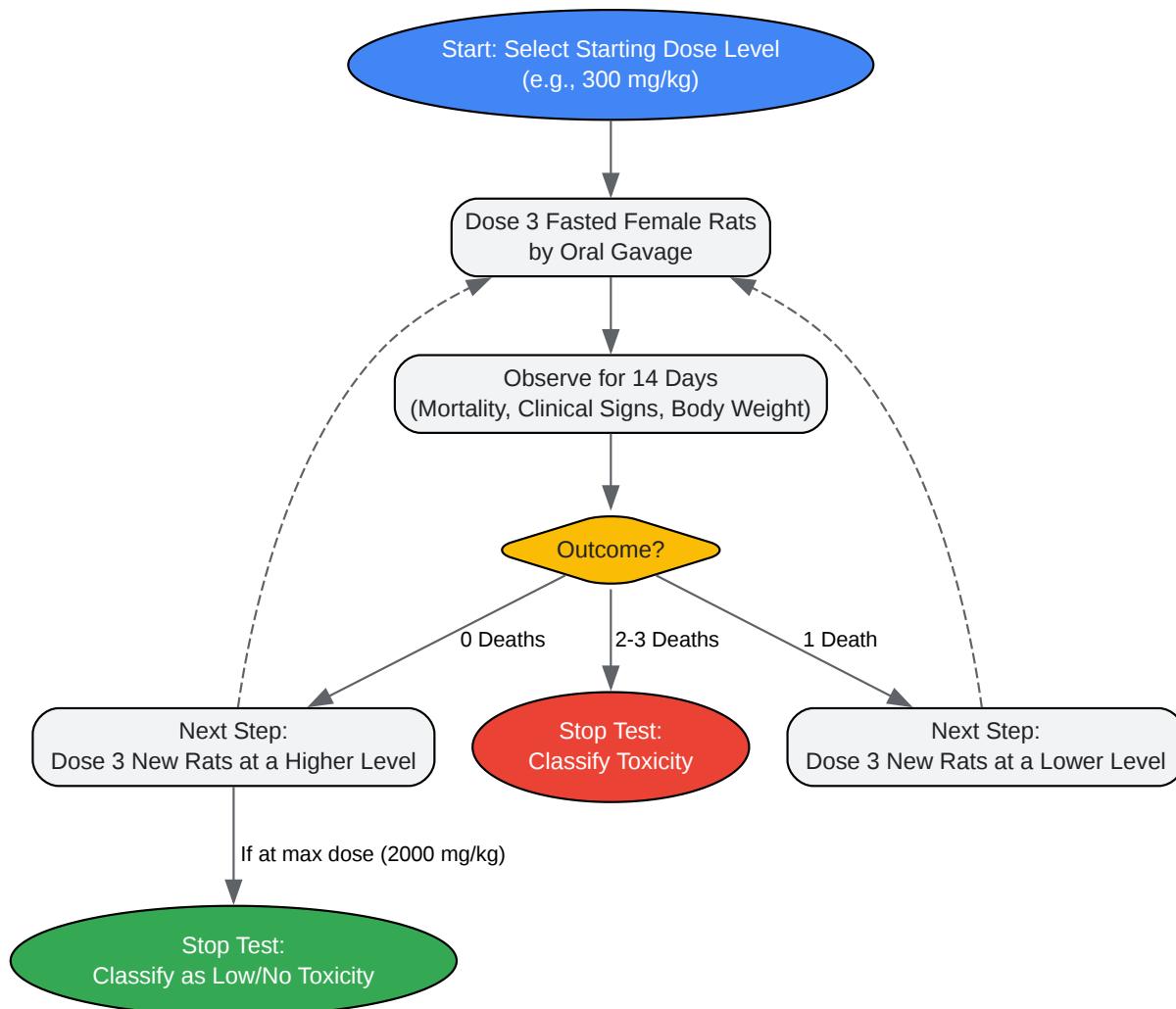
The metabolic fate of **3-Phenyldecane** has not been experimentally determined. However, based on studies of other alkylbenzenes, a general metabolic pathway can be proposed.[\[16\]](#) [\[17\]](#)

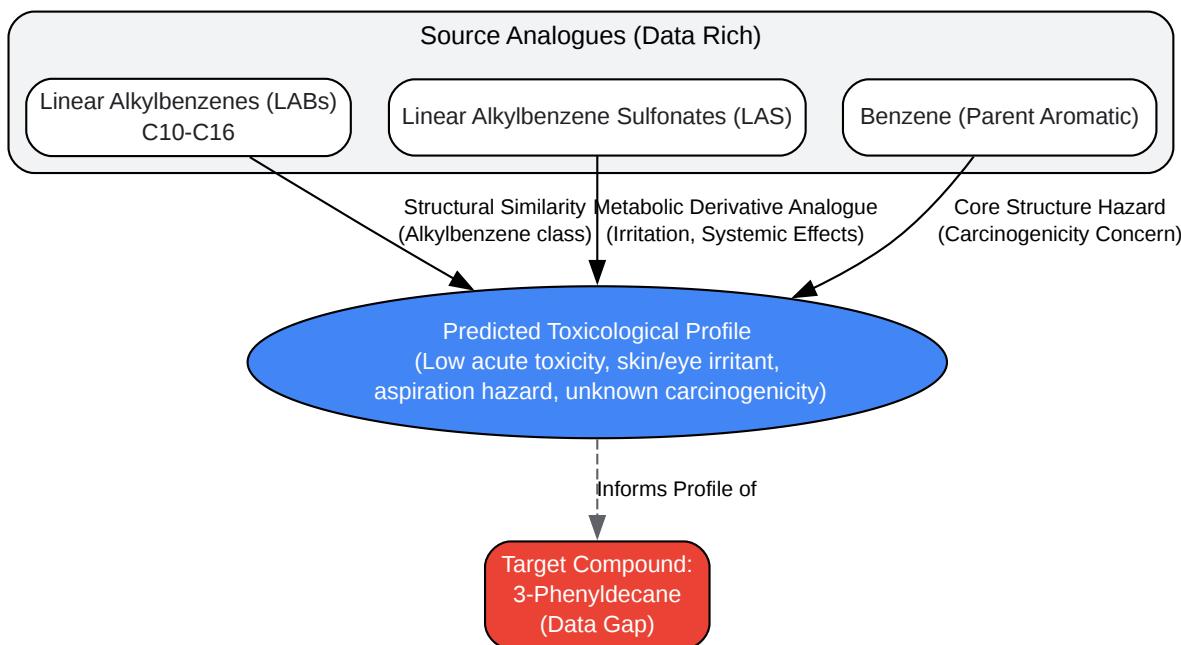
- Phase I Metabolism: The primary route is expected to be the oxidation of the decyl side chain. This is typically initiated by cytochrome P450 (CYP) enzymes in the liver. Oxidation can occur at the terminal (ω -oxidation) or sub-terminal (ω -1, ω -2, etc.) carbons of the alkyl chain to form corresponding alcohols. Further oxidation can lead to aldehydes, ketones, and carboxylic acids. Hydroxylation of the benzene ring is also possible, though likely a minor pathway for long-chain alkylbenzenes.
- Phase II Metabolism: The resulting alcohols and carboxylic acids can be conjugated with glucuronic acid or sulfate to form more water-soluble metabolites that are readily excreted in the urine.

The following diagram illustrates a plausible metabolic pathway for **3-Phenyldecane**.

Caption: Predicted metabolic pathway for **3-Phenyldecane**.

Key Experimental Protocols


While no specific studies for **3-Phenyldecane** exist, the following are standard OECD (Organisation for Economic Co-operation and Development) test guidelines that would be appropriate for assessing its toxicological profile.


Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is used to estimate the LD₅₀ and identify potential acute oral toxicity.

- Principle: A stepwise procedure with a limited number of animals (typically female rats) per step. The outcome of each step determines the dose for the next step. The procedure stops when a dose causes mortality, when no effects are seen at the highest dose, or when clear toxicity is observed.
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered in a single dose by gavage.
 - Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days.
 - A full necropsy is performed on all animals at the end of the observation period.
- Data Analysis: The method allows for the classification of the substance into one of several toxicity categories based on the observed outcomes.

The workflow for this experimental protocol is visualized below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 3-phenyldecane CAS#: 4621-36-7 [m.chemicalbook.com]
- 3. 3-Phenyldecane | C16H26 | CID 20740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-phenyldecane [stenutz.eu]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. chembridgesgroup.com [chembridgesgroup.com]
- 11. santos.com [santos.com]
- 12. Solvent neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Benzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The toxicology of benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 3-Phenyldecane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217177#toxicological-profile-of-3-phenyldecane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com